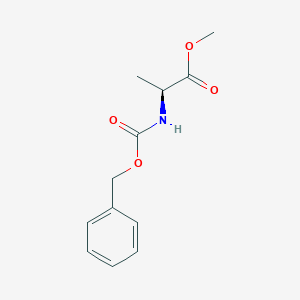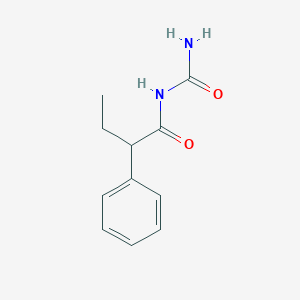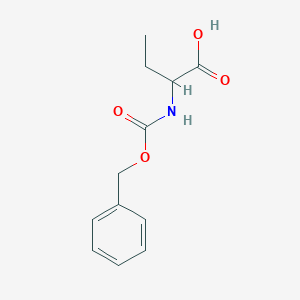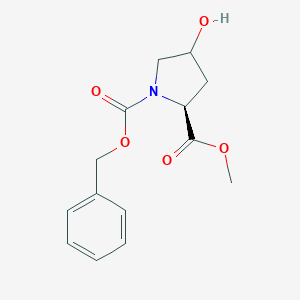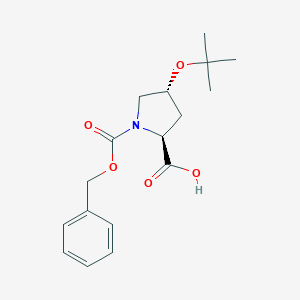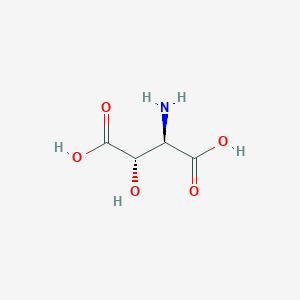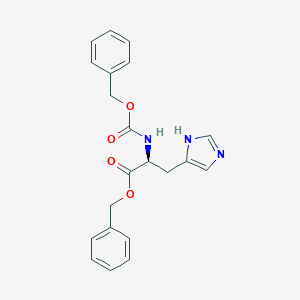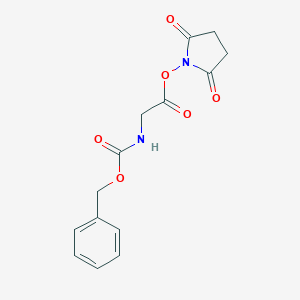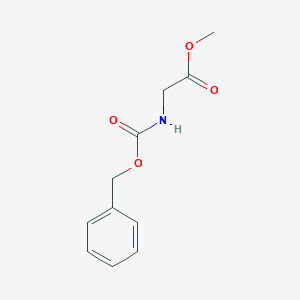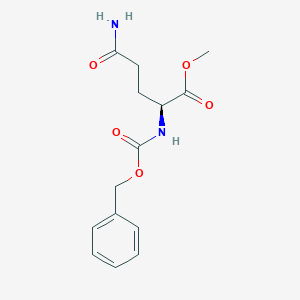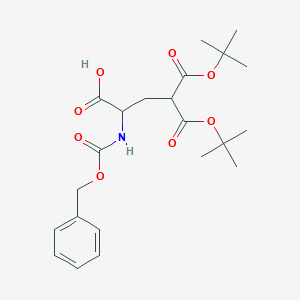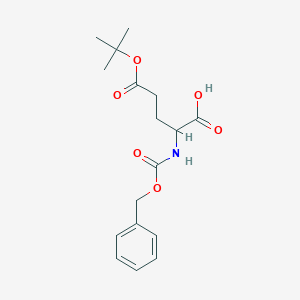
z-d-Glu(otbu)-oh
Overview
Description
Z-D-Glutamic Acid Tert-Butyl Ester: (Z-D-Glu(otbu)-oh) is a derivative of glutamic acid, an important amino acid in biochemistry. This compound is often used in peptide synthesis as a protecting group for the carboxyl group of glutamic acid. The presence of the tert-butyl ester group helps to prevent unwanted reactions during the synthesis process, making it a valuable tool in organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Glu(otbu)-oh typically involves the esterification of glutamic acid with tert-butyl alcohol in the presence of a suitable catalyst. The process can be summarized as follows:
Starting Materials: Glutamic acid, tert-butyl alcohol, and a catalyst such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane or dimethylformamide, at room temperature.
Procedure: Glutamic acid is dissolved in the solvent, and tert-butyl alcohol is added. The catalyst is then introduced to the mixture, and the reaction is allowed to proceed for several hours. The product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Z-D-Glu(otbu)-oh undergoes various chemical reactions, including:
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Free glutamic acid.
Substitution: Various substituted derivatives of glutamic acid.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: Z-D-Glu(otbu)-oh is widely used in peptide synthesis as a protecting group for the carboxyl group of glutamic acid. This allows for the selective deprotection and coupling of amino acids, facilitating the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study the role of glutamic acid in various biochemical pathways. It serves as a model compound for investigating enzyme-substrate interactions and protein folding mechanisms.
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to protect the carboxyl group of glutamic acid makes it valuable in the synthesis of bioactive peptides with potential medical applications.
Industry: this compound is employed in the production of specialty chemicals and materials. Its use in peptide synthesis extends to the manufacture of pharmaceuticals, agrochemicals, and other high-value products.
Mechanism of Action
Mechanism: The primary function of Z-D-Glu(otbu)-oh is to protect the carboxyl group of glutamic acid during peptide synthesis. The tert-butyl ester group prevents unwanted reactions by blocking the carboxyl group, allowing for selective deprotection and coupling of amino acids.
Molecular Targets and Pathways: The compound interacts with various enzymes and proteins involved in peptide synthesis. It is recognized by peptide synthesis machinery, facilitating the incorporation of glutamic acid into peptides and proteins. The tert-butyl ester group is eventually removed under specific conditions, yielding the free carboxyl group of glutamic acid.
Comparison with Similar Compounds
Z-L-Glu(otbu)-oh: The L-isomer of Z-D-Glu(otbu)-oh, used in similar applications but with different stereochemistry.
Cbz-Glu(otbu)-oh: Another protecting group for glutamic acid, with a different protecting group for the amino group.
Fmoc-Glu(otbu)-oh: A compound used in solid-phase peptide synthesis with a different protecting group for the amino group.
Uniqueness: this compound is unique due to its specific stereochemistry (D-isomer) and the presence of the tert-butyl ester group. This combination provides distinct advantages in peptide synthesis, allowing for selective protection and deprotection of the carboxyl group. The D-isomer also offers different biological properties compared to the L-isomer, making it valuable in specific research and industrial applications.
Properties
IUPAC Name |
(2R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-14(19)10-9-13(15(20)21)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMODRZPPBZPPB-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



